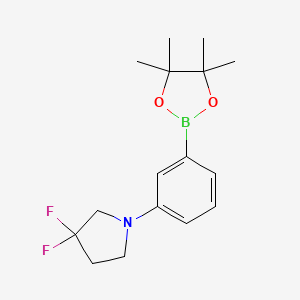

3,3-Difluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

Description

3,3-Difluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is a boronic ester derivative featuring a pyrrolidine ring substituted with two fluorine atoms at the 3-position and a phenyl group bearing the dioxaborolane moiety. This compound is structurally distinct due to the combination of fluorine’s electron-withdrawing effects and the boronic ester’s role in cross-coupling reactions, making it valuable in medicinal chemistry, materials science, and sensing applications . Its molecular weight and precise physical properties (e.g., solubility, stability) are influenced by the fluorinated pyrrolidine core and the hydrophobic pinacol boronate group.

Properties

IUPAC Name |

3,3-difluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BF2NO2/c1-14(2)15(3,4)22-17(21-14)12-6-5-7-13(10-12)20-9-8-16(18,19)11-20/h5-7,10H,8-9,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLUQLXPBDKIAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCC(C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,3-Difluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula: C16H22BF2NO4S

- Molecular Weight: 373.22 g/mol

- IUPAC Name: 3,3-difluoro-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine

The compound features a pyrrolidine ring substituted with a difluorophenyl group and a boron-containing moiety that may enhance its biological interactions.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, the presence of a dioxaborolane moiety is known to enhance the efficacy of compounds targeting various cancer pathways. In a study evaluating kinase inhibitors, derivatives similar to 3,3-Difluoro-pyrrolidine demonstrated significant inhibition of cancer cell proliferation in vitro .

2. Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways associated with cancer progression. In vitro assays have shown that related compounds can inhibit key kinases involved in tumor growth and survival . The specific IC50 values for these activities need to be determined through further testing.

3. Immunomodulatory Effects

Preliminary studies suggest that compounds similar to 3,3-Difluoro-pyrrolidine may modulate immune responses. For example, certain dioxaborolane derivatives have been reported to enhance T-cell activation and proliferation in the presence of tumor antigens . This immunomodulatory effect could be leveraged for therapeutic strategies against cancer.

Research Findings

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Case Study 1 : A derivative with a similar scaffold was tested in xenograft models of breast cancer and exhibited a dose-dependent reduction in tumor size.

- Case Study 2 : Another study focused on the immunomodulatory properties of related dioxaborolane compounds showed enhanced survival rates in mice treated with tumor antigens alongside these compounds.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3,3-Difluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is as an intermediate in organic synthesis. It is particularly useful in:

- Pharmaceutical Development : The compound can be utilized to synthesize various bioactive molecules. Its difluorinated structure may enhance the biological activity and specificity of drug candidates.

- Agrochemicals : Similar to pharmaceuticals, this compound can serve as a building block for developing herbicides or pesticides that require specific functional groups for efficacy.

Material Science

In material science, the compound's unique properties allow it to be explored for creating advanced materials. The boron moiety can impart specific characteristics such as improved thermal stability or enhanced mechanical properties.

Biological Studies

The compound may also have applications in biological research:

- Probes for Biological Studies : Its ability to form reversible covalent bonds with biological molecules makes it suitable for developing probes that can help study various biochemical pathways.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be effectively used to synthesize novel bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit enhanced activity against specific cancer cell lines compared to their non-fluorinated counterparts.

Case Study 2: Agrochemical Applications

In agrochemical research, derivatives of this compound have been tested for their efficacy as herbicides. Experiments indicated that modifications to the pyrrolidine ring could lead to compounds with improved selectivity and reduced toxicity to non-target species.

Comparison with Similar Compounds

Piperidine Derivatives

- 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine (CAS: 2304631-51-2): Replaces pyrrolidine with a six-membered piperidine ring. Fluorine positions remain identical, but the para-substituted phenyl group may influence electronic conjugation differently compared to the meta-substituted target compound.

Pyrrolidine Derivatives Without Fluorine

- 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine (CAS: 857283-63-7):

Fluorinated Analogues

Fluorine Substitution on the Benzyl Group

- 1-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine (CAS: 1256360-38-9): Fluorine is positioned on the benzyl ring rather than the pyrrolidine. Molecular formula: C17H25BNO2F (vs. C17H24B F2NO2 for the target compound).

Trifluoromethyl and Fluoro-Pyridine Derivatives

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS: 1084953-47-8): Replaces pyrrolidine with a pyridine ring and adds a trifluoromethyl group. Enhanced electron-withdrawing effects improve reactivity in cross-couplings but reduce solubility in non-polar solvents . Molecular weight: 273.06 g/mol.

Functional Group Variations

Silyl-Substituted Analogues

- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate: Incorporates a trimethylsilyl group and a tert-butyl carbamate. Yield: 36% (synthesis via Rh-catalyzed hydrogenation) .

Benzyl-Linked Pyrrolidine Derivatives

- 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (CAS: 884507-45-3):

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Couplings: Fluorinated boronic esters exhibit slower reaction rates in Suzuki-Miyaura couplings compared to non-fluorinated analogues due to reduced electron density at the boron center .

- Sensing Applications : The compound’s fluorinated pyrrolidine may enhance selectivity in H2O2 detection probes by stabilizing reactive intermediates, as seen in similar fluorinated boronic esters .

- Synthetic Challenges: Introducing fluorine to the pyrrolidine ring requires precise control to avoid side reactions, as noted in analogues like 2,6-difluoro-3-(dioxaborolan-2-yl)pyridine (CAS: 1072945-00-6) .

Preparation Methods

General Synthetic Strategies

Three main synthetic approaches have been explored for related boronate ester-substituted pyrrolidines and pyrroles, which provide insights applicable to the preparation of the title compound:

- Early Introduction of Boronate Group with Pinacol Protection

- Late-Stage Introduction of Boronate Group via Lithiation and Boronation

- Direct Functionalization of Pyrrolidine Derivatives Containing Boronate Esters

Early Introduction of Boronate Group (Pinacol Ester Protection)

This approach involves installing the boronate moiety early in the synthesis, protected as a pinacol ester to enhance stability during subsequent steps.

Synthesis of Pinacol Boronate Esters: Starting from 3-bromophenylboronic acid, the boronic acid is converted to the pinacol ester by refluxing with pinacol in toluene using a Dean-Stark apparatus, yielding the cyclic boronate ester in high yields (up to 98%).

Challenges: Attempts to convert the pinacol-protected boronic acid to acid chlorides for further acylation reactions often fail due to the stability of the pinacol group, which resists typical chlorination reagents such as thionyl chloride or oxalyl chloride.

Acylation and Reduction: Using milder reagents like triphenylphosphine/carbon tetrachloride can generate crude acid chlorides, which are then reacted with pyrrolidine or pyrrole derivatives in the presence of catalysts like DMAP to form N-acylated products, albeit in low yields (~24%).

Reduction Steps: The N-acylated intermediates can be reduced using boron trifluoride etherate and sodium borohydride to yield the boronate ester-substituted pyrrolidine or pyrrole derivatives.

Deprotection Issues: Removal of the pinacol protecting group to yield free boronic acids is problematic, with common cleavage methods (acidic hydrolysis, BBr3 treatment, oxidative cleavage) leading to decomposition of the pyrrolidine or pyrrole ring.

Late-Stage Introduction of Boronate Group via Lithiation and Boronation

This method introduces the boronate group at a late stage, which circumvents the deprotection issues encountered when the boronate is introduced early.

Preparation of Brominated Pyrrolidine Intermediate: Starting from 4-bromobenzylamine, condensation with 2,5-dimethoxytetrahydrofuran under neutral aqueous conditions forms 1-(4-bromobenzyl)pyrrolidine derivatives.

Lithiation and Boronation: Treatment of this brominated intermediate with strong bases such as t-butyllithium at low temperatures generates the lithio intermediate, which is then quenched with trimethylborate. Subsequent acidic hydrolysis yields the boronic acid derivative in moderate yields (~52%).

Pinacol Esterification: The free boronic acid can be converted to the pinacol ester to improve stability and facilitate purification, often achieving yields around 69%.

Advantages: This route avoids the need for harsh deprotection of pinacol esters and minimizes decomposition, making it the most effective method reported for similar compounds.

Specific Considerations for Difluoro Substitution

While the above strategies are well-documented for pyrrolidine and pyrrole boronate esters, the presence of 3,3-difluoro substitution on the pyrrolidine ring requires additional considerations:

Electrophilic and Nucleophilic Reactivity: Difluoro groups can alter electronic properties, potentially affecting lithiation steps and nucleophilic substitution reactions.

Steric Effects: The difluoro substitution may hinder certain coupling or acylation reactions, necessitating optimization of reaction conditions such as temperature, solvent, and reagent equivalents.

Fluorination Methods: If the difluoro group is introduced post-ring formation, selective fluorination reagents (e.g., diethylaminosulfur trifluoride, DAST) or difluorocarbene precursors may be employed, but these require careful control to avoid side reactions.

Currently, no direct literature was found detailing the exact preparation of the difluoro-substituted pyrrolidine boronate ester, but the above general synthetic principles apply, with necessary adaptations for fluorine chemistry.

Summary Table of Key Synthetic Steps and Yields

| Step | Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pinacol ester formation from boronic acid | Pinacol, toluene, reflux, Dean-Stark | 83–98 | High yield, stable intermediate |

| 2 | Conversion to acid chloride | Triphenylphosphine/CCl4, reflux | Variable, often low | Pinacol ester hinders conversion |

| 3 | Acylation of pyrrolidine/pyrrole | DMAP catalyst, mild conditions | ~24 | Low yield due to side reactions |

| 4 | Reduction of N-acylated intermediate | BF3·OEt2 / NaBH4 | Moderate | Yields depend on substrate stability |

| 5 | Lithiation and boronation (late-stage) | t-BuLi, trimethylborate, acidic hydrolysis | ~52 | Most effective method for boronate introduction |

| 6 | Pinacol esterification of boronic acid | Pinacol, toluene, reflux | ~69 | Stabilizes boronic acid for isolation |

Experimental Insights and Analytical Data

Characterization: NMR spectroscopy (¹H, ¹³C), mass spectrometry (EI, CI, LSIMS), and elemental analysis are essential for confirming structure and purity.

Stability: The pinacol boronate esters are generally stable under inert atmosphere but sensitive to moisture and acidic/basic hydrolysis conditions.

Solubility: Boronate esters exhibit limited aqueous solubility, often necessitating organic solvents like toluene, THF, or DMSO during synthesis and purification.

Q & A

Basic: What are the established synthetic routes for preparing 3,3-difluoro-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine?

The synthesis typically involves two key steps: (1) functionalization of the pyrrolidine ring with fluorine substituents and (2) introduction of the boronate ester moiety. For the boronate ester, Suzuki-Miyaura cross-coupling or direct borylation of the phenyl ring using pinacol borane reagents is common. For example, similar compounds in were synthesized via Pd-catalyzed coupling of halogenated precursors with pinacol boronic esters under reflux conditions (toluene/EtOH, K₂CO₃, 105°C). Purification often requires silica gel chromatography or recrystallization to achieve >95% purity .

Advanced: How do reaction conditions (e.g., catalyst choice, solvent) influence the stability of the boronate ester group during synthesis?

The boronate ester is sensitive to hydrolysis and oxidation. Pd(PPh₃)₄ is preferred over PdCl₂ due to milder conditions, reducing deboronation risks. Anhydrous solvents (e.g., THF, toluene) and inert atmospheres (N₂/Ar) are critical. highlights storage at 2–8°C in sealed containers to prevent moisture-induced degradation. Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) also affects reaction efficiency; weaker bases minimize ester cleavage .

Advanced: What spectroscopic techniques are most reliable for characterizing fluorinated and boronate-containing intermediates?

- ¹⁹F NMR : Essential for confirming fluorine substitution patterns and detecting impurities (e.g., uses ¹⁹F NMR for fluorinated pyrrolidines).

- ¹¹B NMR : Validates boronate ester integrity; a singlet near δ 30 ppm indicates intact dioxaborolane.

- HPLC-MS : Detects trace deboronation products (e.g., free boronic acids) with limits of detection <0.1% .

Advanced: How do the 3,3-difluoro substituents on the pyrrolidine ring affect electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms increase the electrophilicity of adjacent carbons, potentially accelerating transmetallation in Suzuki couplings. However, steric hindrance from the difluoro-pyrrolidine may reduce coupling efficiency with bulky substrates. Computational studies (DFT) on analogous fluorinated pyrrolidines () suggest altered orbital hybridization, which could influence transition-state stabilization .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

- Storage : Amber glass vials at 2–8°C under inert gas ( ).

- Handling : Use gloveboxes for moisture-sensitive steps; pre-dry solvents over molecular sieves.

- Purity Monitoring : Regular GC or titration analysis (e.g., reports ≥98% purity via GC) .

Advanced: How can contradictory NMR data between synthetic batches be resolved?

Discrepancies often arise from solvent polarity or residual moisture. For example, reports ¹H NMR in DMSO-d₆, which may shift peaks compared to CDCl₃. Use standardized solvents and spiking experiments with authentic samples. High-resolution MS can confirm molecular integrity if impurities are suspected .

Advanced: What strategies mitigate competing side reactions (e.g., protodeboronation) in cross-coupling applications?

- Low-Temperature Reactions : Slow addition of boronate esters at 0–25°C reduces proto-deboronation.

- Chelating Ligands : XPhos or SPhos ligands enhance Pd catalyst turnover, minimizing side reactions.

- Acid Scavengers : Additives like molecular sieves or MgSO₄ absorb trace water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.